![molecular formula C5H9Cl2OPS B14633173 [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride CAS No. 56966-10-0](/img/structure/B14633173.png)
[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride: is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain substituted with an ethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphonic dichloride precursor with an ethylsulfanyl-substituted alkene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphonic dichloride group, converting it to phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to replace the chloride atoms.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in the preparation of various organophosphorus compounds.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active phosphonic acid derivatives, which are known for their enzyme inhibitory properties.
Industry: In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, phosphonic acid derivatives can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
- [2-(Methylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- [2-(Propylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- [2-(Butylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
Comparison: Compared to its analogs, [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride may exhibit different reactivity and physical properties due to the ethylsulfanyl group. This difference can influence its suitability for specific applications, such as its solubility in organic solvents or its reactivity towards nucleophiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and materials science. Further research into its properties and applications could lead to new and innovative uses for this compound.
Eigenschaften
CAS-Nummer |
56966-10-0 |
|---|---|
Molekularformel |
C5H9Cl2OPS |
Molekulargewicht |
219.07 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-2-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H9Cl2OPS/c1-3-10-5(2)4-9(6,7)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NNLDQEQPVFAZAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=CP(=O)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


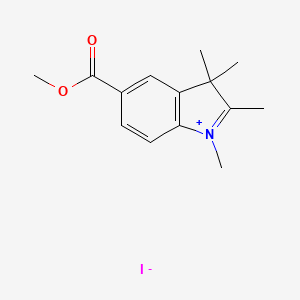
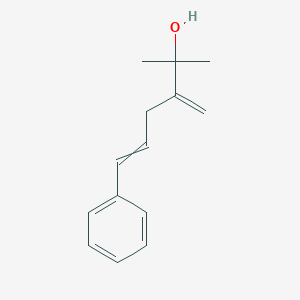
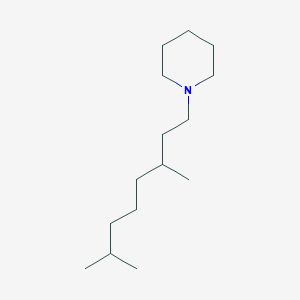
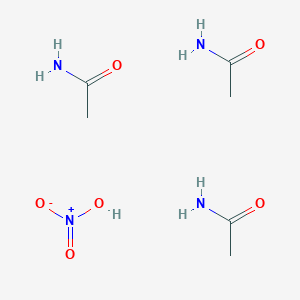
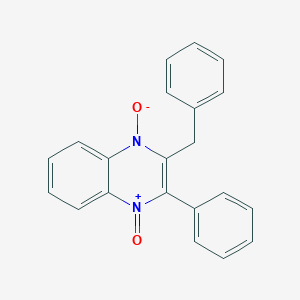
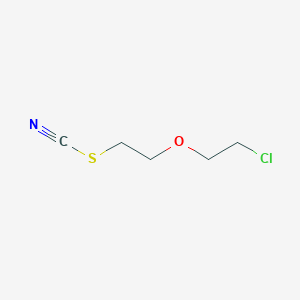
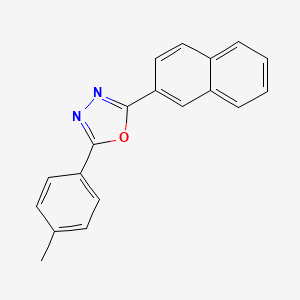
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
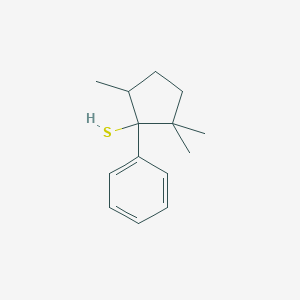
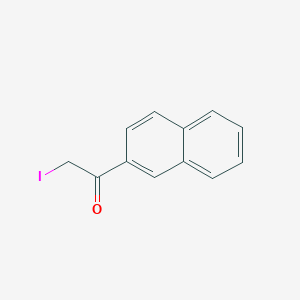
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)
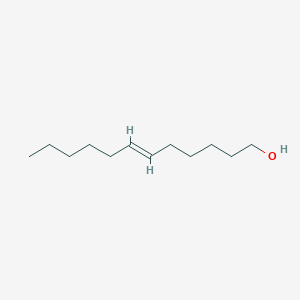
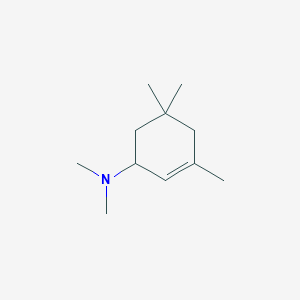
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
